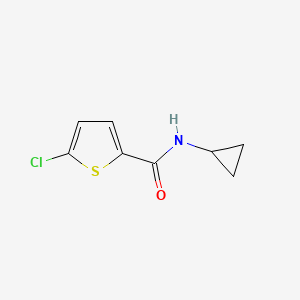
2-chloro-N-(6-methoxypyridin-3-yl)-5-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(6-methoxypyridin-3-yl)-5-methylsulfonylbenzamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(6-methoxypyridin-3-yl)-5-methylsulfonylbenzamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, which may contribute to its anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
2-chloro-N-(6-methoxypyridin-3-yl)-5-methylsulfonylbenzamide has been found to have significant biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to be well-tolerated in animal studies, suggesting that it may have potential for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(6-methoxypyridin-3-yl)-5-methylsulfonylbenzamide in lab experiments is its potential for use in cancer research. This compound has been found to have anticancer properties and may be useful in developing new cancer treatments. However, one limitation of using this compound in lab experiments is its limited availability. This compound is not widely available, which may make it difficult for researchers to obtain and use in their studies.
Orientations Futures
There are several future directions for research involving 2-chloro-N-(6-methoxypyridin-3-yl)-5-methylsulfonylbenzamide. One potential direction is to further investigate its anticancer properties and develop new cancer treatments based on this compound. Another potential direction is to study its anti-inflammatory properties and explore its potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
2-chloro-N-(6-methoxypyridin-3-yl)-5-methylsulfonylbenzamide can be synthesized through various methods. One such method involves the reaction of 2-chloro-5-methylsulfonylbenzoic acid with 6-methoxypyridin-3-amine in the presence of a coupling agent. Another method involves the reaction of 2-chloro-5-methylsulfonylbenzoic acid with 6-methoxypyridin-3-ylamine hydrochloride in the presence of a base. Both methods have been found to be effective in synthesizing this compound.
Applications De Recherche Scientifique
2-chloro-N-(6-methoxypyridin-3-yl)-5-methylsulfonylbenzamide has potential applications in scientific research. This compound has been found to have anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Propriétés
IUPAC Name |
2-chloro-N-(6-methoxypyridin-3-yl)-5-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-13-6-3-9(8-16-13)17-14(18)11-7-10(22(2,19)20)4-5-12(11)15/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALVNFIMBATJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(difluoromethylsulfonyl)phenyl]-2-[ethyl-[1-(4-fluorophenyl)ethyl]amino]acetamide](/img/structure/B7533515.png)





![N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide](/img/structure/B7533586.png)

![1-(cyclopropanecarbonyl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]piperidine-3-carboxamide](/img/structure/B7533589.png)
![Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine](/img/structure/B7533604.png)
![2-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7533605.png)
![1-(2-Chloropyridin-3-yl)-3-[3-[(2-chloropyridin-3-yl)carbamoylamino]-4-methylphenyl]urea](/img/structure/B7533610.png)
![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2-phenyloxan-3-yl)methanamine](/img/structure/B7533616.png)